molecular formula C7H7BrN2 B1501137 3-Bromo-6-cyclopropylpyridazine CAS No. 1046816-40-3

3-Bromo-6-cyclopropylpyridazine

Cat. No. B1501137
CAS RN: 1046816-40-3
M. Wt: 199.05 g/mol
InChI Key: ZJSUAVZSBRXLSW-UHFFFAOYSA-N
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Description

3-Bromo-6-cyclopropylpyridazine is a chemical compound with the molecular formula C7H8Br2N2 . It is a solid substance and has a molecular weight of 279.96 .


Synthesis Analysis

The synthesis of pyridazines, including 3-bromo-pyridazines, can be achieved through a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers .


Molecular Structure Analysis

The molecular structure of 3-Bromo-6-cyclopropylpyridazine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Physical And Chemical Properties Analysis

3-Bromo-6-cyclopropylpyridazine Hydrobromide is a solid substance . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis of Novel Compounds

  • Research has explored the synthesis of bromopyridazine derivatives as a key step in creating compounds with potential biological activities. For example, the synthesis of 3-bromo-6-methylpyridazine provided a method for manufacturing such derivatives, which are precursors in the synthesis of compounds with potential biological activities (Xin Bing-wei, 2008).

Anticancer Applications

  • Several studies have focused on the anticancer properties of bromopyridazine derivatives. For instance, 3-bromopyruvate (3-BP), a related compound, demonstrated efficacy against metastatic prostate cancer cells by drastically reducing cell movement and depleting cellular ATP, suggesting potential utility in limiting metastasis (Monika Pichla et al., 2019). Moreover, systemic delivery of microencapsulated 3-BP for pancreatic cancer therapy highlighted the promise of bromopyridazine derivatives in anticancer treatments, showing significant inhibition of tumor progression with minimal toxicity (J. Chapiro et al., 2014).

Antimicrobial and Antifungal Effects

  • Bromopyridazine derivatives have also been evaluated for their antimicrobial activities. Novel derivatives showed potential antimicrobial activity against various bacterial and fungal strains, indicating their potential as new antimicrobial agents (D. S. Babu et al., 2015). Additionally, 3-BP exhibited potent antifungal activity against Cryptococcus neoformans, a significant human pathogen, suggesting a potential role in treating fungal infections (M. Dyląg et al., 2013).

Mechanism of Action

The mechanism of action of 6-aryl-3(2H)-pyridazinone derivatives, which includes 3-Bromo-6-cyclopropylpyridazine, is based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-bromo-6-cyclopropylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2/c8-7-4-3-6(9-10-7)5-1-2-5/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSUAVZSBRXLSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671689
Record name 3-Bromo-6-cyclopropylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1046816-40-3
Record name 3-Bromo-6-cyclopropylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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